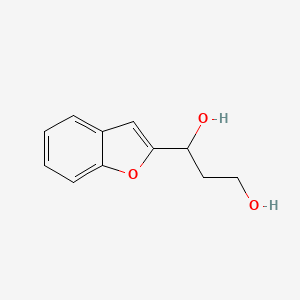

(S)-1-(2-Benzofuryl)-1,3-propanediol

Description

(S)-1-(2-Benzofuryl)-1,3-propanediol is a chiral diol derivative featuring a benzofuran moiety attached to the 1,3-propanediol backbone. The benzofuran group imparts unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions such as hydrogen bonding.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-(1-benzofuran-2-yl)propane-1,3-diol |

InChI |

InChI=1S/C11H12O3/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,12-13H,5-6H2 |

InChI Key |

OZCFVZPNLMBENJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCO)O |

Origin of Product |

United States |

Chemical Reactions Analysis

(S)-1-(2-Benzofuryl)-1,3-propanediol: undergoes various types of chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or amine derivatives.

Substitution: Substitution reactions can replace functional groups on the benzofuran ring with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products Formed:

Oxidation: Benzofuran-2-carboxylic acid, benzofuran-2-one.

Reduction: Benzofuran-2-ol, benzofuran-2-amine.

Substitution: Halogenated benzofurans, alkylated benzofurans.

Scientific Research Applications

(S)-1-(2-Benzofuryl)-1,3-propanediol: has several scientific research applications:

Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which (S)-1-(2-Benzofuryl)-1,3-propanediol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1,2-Propanediol (Propylene Glycol)

Key Differences :

- Hydrogen Bonding : 1,2-Propanediol exhibits weaker intramolecular hydrogen bonding compared to 1,3-propanediol derivatives due to the proximity of hydroxyl groups. This reduces its ability to stabilize solvation structures, as demonstrated in desolvation studies for zinc-metal batteries .

- Industrial Applications : 1,2-Propanediol is widely used as a solvent and antifreeze, whereas (S)-1-(2-Benzofuryl)-1,3-propanediol’s chiral center and aromatic group make it more suited for enantioselective catalysis .

1,3-Propanediol (Trimethylene Glycol)

Key Differences :

- Hydrogen Bonding Strength : The 1,3-propanediol backbone in (S)-1-(2-Benzofuryl)-1,3-propanediol allows stronger intramolecular hydrogen bonding, enhancing thermal stability and solvent resistance. This property is critical in polymer applications, as seen in its copolymer with isobenzofurandione .

- Environmental Profile : Unmodified 1,3-propanediol is recognized as an environmentally sustainable solvent in micellar extraction processes, but the benzofuryl derivative’s biodegradability remains unstudied .

Fluorinated 1,3-Propanediol Derivatives

In contrast, (S)-1-(2-Benzofuryl)-1,3-propanediol lacks fluorinated substituents, suggesting a lower environmental risk .

Phenolic β-O-4 Lignin Model Dimers

Compounds like 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol undergo enzymatic degradation via lignin peroxidase. The benzofuryl group in (S)-1-(2-Benzofuryl)-1,3-propanediol may similarly influence oxidative degradation pathways, though specific studies are needed .

Data Table: Comparative Properties of Selected Propanediol Derivatives

| Property | (S)-1-(2-Benzofuryl)-1,3-propanediol | 1,2-Propanediol | 1,3-Propanediol | Fluorinated 1,3-Propanediol Polymer |

|---|---|---|---|---|

| Hydrogen Bonding | Strong (intramolecular) | Moderate | Strong | Variable (depends on substituents) |

| Applications | Asymmetric synthesis, polymers | Solvent, antifreeze | Sustainable solvents | Industrial coatings |

| Environmental Impact | Not assessed | Low | Low | High (TRI-listed) |

| Thermal Stability | High (aromatic stabilization) | Moderate | Moderate | High (fluorine-enhanced) |

Research Findings and Industrial Relevance

- Desolvation Efficiency : In battery electrolytes, 1,3-propanediol derivatives with strong hydrogen bonding (e.g., glycerol analogs) enable rapid desolvation, a property likely shared by (S)-1-(2-Benzofuryl)-1,3-propanediol due to its structural similarity .

Critical Notes

- Enantiomeric Purity : The (S)-configuration is crucial for applications in chiral synthesis, necessitating rigorous analytical methods (e.g., chiral HPLC) to avoid racemization .

- Knowledge Gaps: Degradation pathways, acute toxicity, and ecotoxicological data for (S)-1-(2-Benzofuryl)-1,3-propanediol remain uncharacterized, highlighting areas for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.